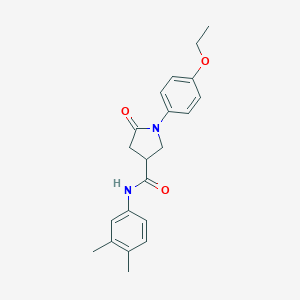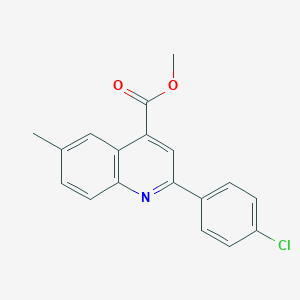![molecular formula C21H22NO3+ B271347 1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as TMAQ, this compound is a quinolinium derivative that has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of TMAQ is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase activity and the modulation of dopamine release. TMAQ has been shown to bind to acetylcholinesterase and inhibit its activity, which may contribute to its effects on the central nervous system. Additionally, TMAQ has been shown to modulate dopamine release by interacting with dopamine receptors.
Biochemical and Physiological Effects:
TMAQ has been shown to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, TMAQ has been shown to have antioxidant properties and to inhibit the growth of cancer cells. TMAQ has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
TMAQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a range of potential applications in scientific research. However, TMAQ also has some limitations. It is sensitive to light and air, and it can be difficult to handle due to its yellow color and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on TMAQ. One area of interest is the development of new fluorescent probes for imaging biological systems. TMAQ has potential as a fluorescent probe, and further research could lead to the development of new imaging techniques. Another area of interest is the development of new antimicrobial agents. TMAQ has shown promise as an antibacterial and antifungal agent, and further research could lead to the development of new drugs to combat infectious diseases. Finally, further research is needed to fully understand the mechanism of action of TMAQ and its potential applications in scientific research.
Synthesemethoden
TMAQ can be synthesized using a variety of methods, including the reaction of 2,3,4-trimethoxybenzaldehyde with methylamine and 2-vinylquinoline. This reaction produces TMAQ as a yellow solid, which can be purified using various methods such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
TMAQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including the ability to modulate dopamine release and inhibit acetylcholinesterase activity. TMAQ has also been studied for its potential as a fluorescent probe for imaging biological systems.
Eigenschaften
Produktname |
1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium |
|---|---|
Molekularformel |
C21H22NO3+ |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-17(12-9-15-7-5-6-8-18(15)22)13-10-16-11-14-19(23-2)21(25-4)20(16)24-3/h5-14H,1-4H3/q+1/b13-10+ |
InChI-Schlüssel |
YPDMWQRZQQPFQX-JLHYYAGUSA-N |
Isomerische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)


![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)

